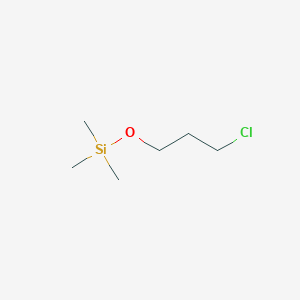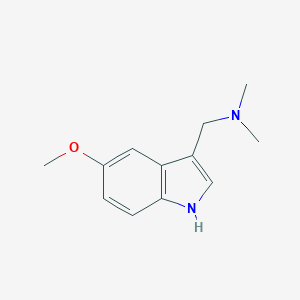
5-Methoxygramine
Vue d'ensemble
Description
5-Methoxygramine, also known as 3-(Dimethylaminomethyl)-5-methoxyindole, is a compound with the molecular formula C12H16N2O . It appears as a white to slightly off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of 5-Methoxygramine is 204.27 g/mol . The Infrared Spectrum conforms to its structure .Chemical Reactions Analysis
5-Methoxygramine is used as a reactant for the preparation of dopamine D2 receptor antagonists and for the asymmetric preparation of ethenyl (tetrahydro)carbazoledicarboxylates via gold (I)-catalyzed intramolecular Friedel-Crafts allylic alkylation reaction .Physical And Chemical Properties Analysis
5-Methoxygramine has a melting point of 123-126 °C . It’s recommended to be stored at 0-8 °C .Applications De Recherche Scientifique
Heterocyclic Building Blocks
5-Methoxygramine is used as a heterocyclic building block in chemical synthesis . It is a key component in the creation of various complex organic compounds .
2. Preparation of Dopamine D2 Receptor Antagonists 5-Methoxygramine is used as a reactant for the preparation of dopamine D2 receptor antagonists . These antagonists are used in the treatment of various neurological and psychiatric disorders .
Asymmetric Preparation of Ethenyl (Tetrahydro)Carbazoledicarboxylates
This compound is also used as a reactant for the asymmetric preparation of ethenyl (tetrahydro)carbazoledicarboxylates via a gold (I)-catalyzed intramolecular Friedel-Crafts allylic alkylation reaction . This reaction is significant in the field of organic chemistry .
Preparation of N-Substituted 3-Aryl-8-Azabicyclo [3.2.1]Octan-3-Ols
5-Methoxygramine is used as a reactant for the preparation of N-substituted 3-aryl-8-azabicyclo [3.2.1]octan-3-ols . These compounds are used as dopamine D2-like receptor ligands .
5. Preparation of Substituted N-Trimethoxybenzoyl Indoles, Indolines, and a Tetrahydroquinoline 5-Methoxygramine is used as a reactant for the preparation of substituted N-trimethoxybenzoyl indoles, indolines, and a tetrahydroquinoline . These compounds are used as antitubulin agents .
6. Preparation of Indolylmethanesulfonamide and Its Methoxy Derivatives This compound is used as a reactant for the preparation of indolylmethanesulfonamide and its methoxy derivatives . These derivatives have potential applications in medicinal chemistry .
Diverse Biological Activities
The natural alkaloid gramine, which includes 5-Methoxygramine, has attracted significant attention due to its potential and diverse biological activities . These include antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities; application in therapy for Alzheimer’s disease; serotonin-receptor-related activity; insecticidal activity; and application as an algicide .
Development of Drug Candidates
Gramine-based molecules, including 5-Methoxygramine, have been used to develop more drug candidates . This is due to their diverse biological activities and potential therapeutic applications .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Methoxygramine is a heterocyclic compound . It has been used as a reactant for the preparation of dopamine D2 receptor antagonists . The dopamine D2 receptor is a protein that is primarily found in the brain and plays a key role in the dopamine system, which is involved in regulating mood, reward, and movement .
Mode of Action
It is known to interact with its primary target, the dopamine d2 receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
The biochemical pathways affected by 5-Methoxygramine are likely related to its interaction with the dopamine D2 receptor . Dopamine receptors are involved in several important pathways in the brain, including those related to mood regulation and reward processing .
Result of Action
Given its role as a reactant in the preparation of dopamine d2 receptor antagonists , it may influence cellular processes related to dopamine signaling.
Propriétés
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERTRUXQHDLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168081 | |
| Record name | Methoxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxygramine | |
CAS RN |
16620-52-3 | |
| Record name | 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16620-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxygramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxygramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methoxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-dimethylaminomethyl-5-methoxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ZN008RY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 5-methoxygramine?
A1: 5-Methoxygramine acts as a competitive antagonist at 5-hydroxytryptamine2 (5-HT2) receptors. [, , ] This means it binds to these receptors and blocks the actions of agonists like 5-hydroxytryptamine (serotonin) without activating the receptor itself.
Q2: How does the presence of a diffusion barrier, like the adventitia in blood vessels, affect 5-methoxygramine's interaction with 5-HT2 receptors?
A2: Research suggests that the presence of a diffusion barrier like the adventitia significantly reduces the association and dissociation rate constants of 5-methoxygramine. [] This is attributed to its relatively low partition coefficient compared to higher-affinity antagonists. In contrast, higher-affinity antagonists like spiperone, methysergide, and ketanserin are less affected by the adventitia due to their larger partition coefficients.
Q3: How does the affinity of 5-methoxygramine for 5-HT2 receptors compare to other antagonists?
A3: 5-Methoxygramine displays lower affinity for 5-HT2 receptors compared to antagonists like cyproheptadine, 5-methylgramine, 2-bromolysergic acid diethylamide, methysergide, and ketanserin. [, ] This difference in affinity is reflected in the higher KB values observed for 5-methoxygramine in competitive binding assays.
Q4: What structural features are important for 5-HT-like activity based on the provided research?
A4: Research suggests that potent 5-HT-like agonists require the following structural features: [] * An indole nucleus * Either a hydroxyl or methoxy group at the 5 position * A terminal unsubstituted nitrogen
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



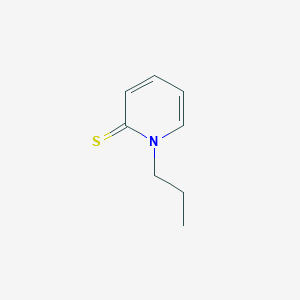
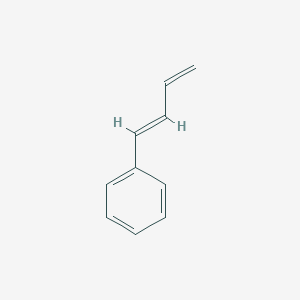
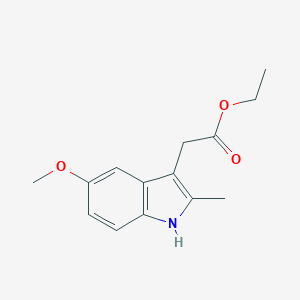
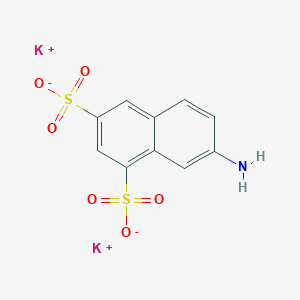

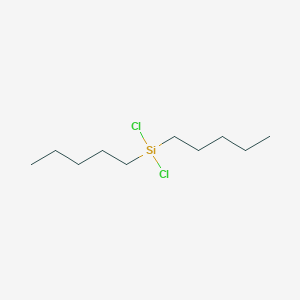
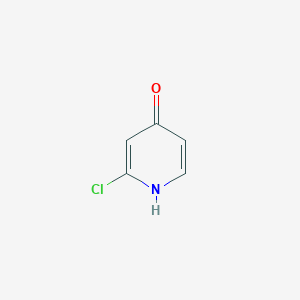
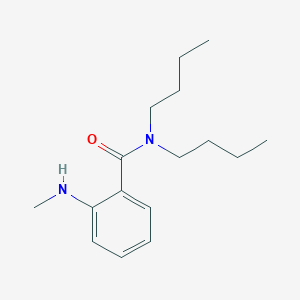
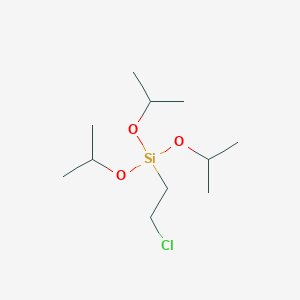
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)


